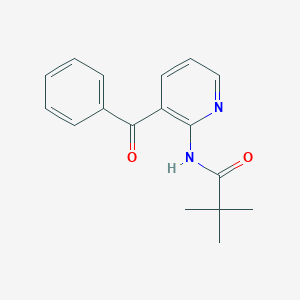
2-Pivaloylamino-3-benzoylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pivaloylamino-3-benzoylpyridine is a compound of interest in the field of organic chemistry and material science due to its unique structural and chemical properties. Its synthesis, molecular structure, and various reactions highlight its potential for diverse applications in chemical synthesis and materials science.
Synthesis Analysis
The synthesis of related compounds involves efficient processes such as ortho-lithiation of 2-(pivaloylamino)pyridine, followed by reactions with various reagents to introduce different functional groups and create complex structures. For example, the lithiation and subsequent reaction with DMF and acid hydrolysis have been used to synthesize 2-amino-3-pyridinecarboxaldehyde, a compound with structural similarities (Rivera et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through various techniques, including X-ray diffraction, revealing intricate details about their geometry and bonding. For instance, cyclopalladation reactions involving 2-pivaloylpyridine have led to the formation of binuclear complexes with detailed structural insights provided by such studies (Hiraki et al., 1992).
Chemical Reactions and Properties
2-Pivaloylamino-3-benzoylpyridine and its derivatives undergo various chemical reactions, including metallation with palladium(II) acetate, leading to cyclopalladated complexes. These reactions demonstrate the compound's reactivity and potential as a ligand in metal coordination complexes (Hiraki et al., 1992).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in various solvents and conditions. For example, the crystalline structure and non-planarity of related compounds have been detailed through X-ray crystallography, providing insights into their solid-state characteristics and potential interactions (Atalay et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals, highlight the versatility of 2-Pivaloylamino-3-benzoylpyridine derivatives. The synthesis and reactivity of such compounds towards electrophiles and nucleophiles have been extensively studied, revealing their potential in organic synthesis and as intermediates in the production of more complex molecules (Smith et al., 1996).
科学的研究の応用
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including 2-Pivaloylamino-3-benzoylpyridine, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Magnetic Fluid Hyperthermia Therapy
- Summary of Application : Maghemite nanoparticles coated with 2-benzoylpyridine have been used in magnetic fluid hyperthermia therapy . This therapy is a form of cancer treatment where magnetic nanoparticles are introduced into the body and then heated using an external magnetic field .
- Methods of Application : The nanoparticles are introduced into the body and then heated using an external magnetic field. The heat generated by the nanoparticles can kill cancer cells .
- Results or Outcomes : It is discovered that γ-Fe2O3 can attain hyperthermia temperature at minimum concentrations of 5 mg/ml and at 200 kHz .
特性
IUPAC Name |
N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-17(2,3)16(21)19-15-13(10-7-11-18-15)14(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYYYMXRFDMQAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363317 |
Source


|
| Record name | 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pivaloylamino-3-benzoylpyridine | |
CAS RN |
125867-32-5 |
Source


|
| Record name | 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

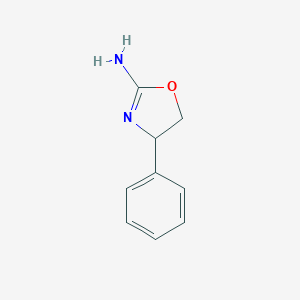
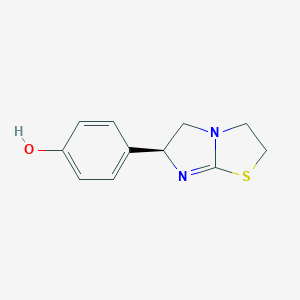
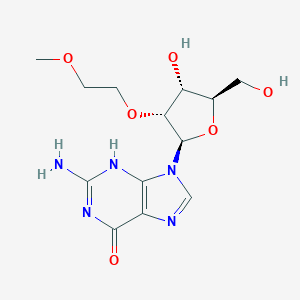
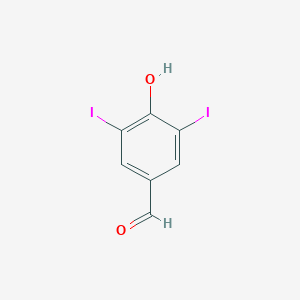
![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)
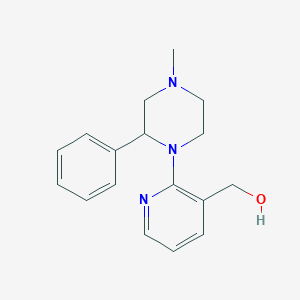
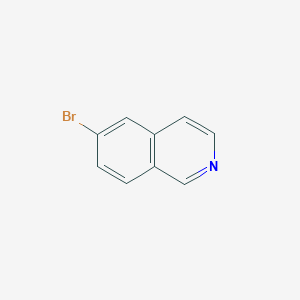
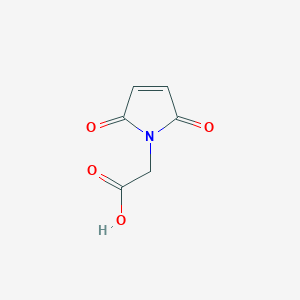
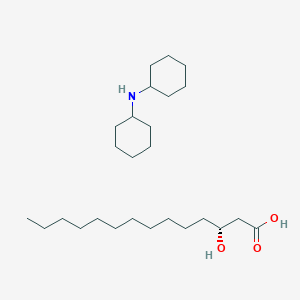
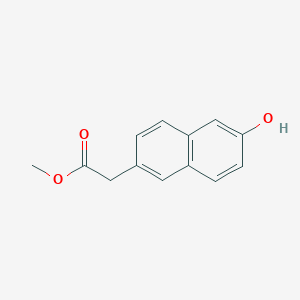

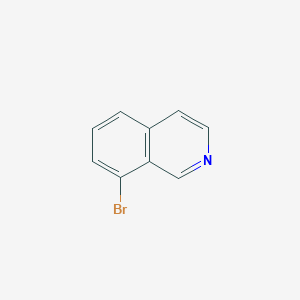
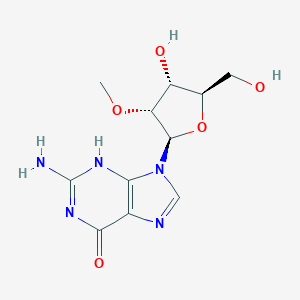
![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)